Piperazine-2-carbonitrile dihydrochloride

Descripción general

Descripción

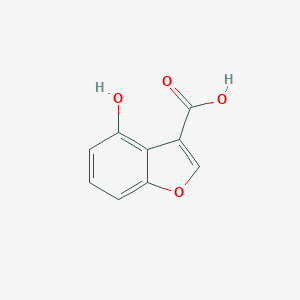

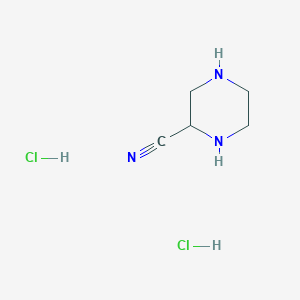

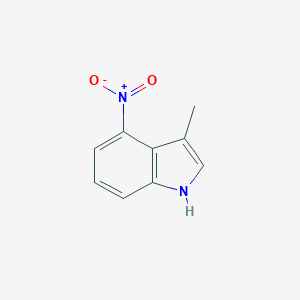

Piperazine-2-carbonitrile dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It is an anti-nematodal agent effective against intestinal nematodes .

Synthesis Analysis

The synthesis of piperazine compounds involves catalytic processes, including intermolecular and intramolecular cyclization . The methods used for piperazine synthesis compare two groups of catalytic processes: intermolecular and intramolecular cyclization .Molecular Structure Analysis

The molecular weight of Piperazine-2-carbonitrile dihydrochloride is 184.06 g/mol . The InChI code is 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H and the InChI key is BYUCWQZNBFCREC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Piperazine-2-carbonitrile dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid at room temperature . The exact mass is 183.0330028 g/mol and the monoisotopic mass is also 183.0330028 g/mol .Aplicaciones Científicas De Investigación

Piperazine-2-carbonitrile dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3 . It is commonly used in the field of medicinal chemistry .

One specific application of Piperazine-2-carbonitrile dihydrochloride is in the synthesis of piperazines . Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

The methods of application or experimental procedures involve C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of functionalized piperazines, expanding the structural diversity of piperazine-containing drugs .

The outcomes of these procedures have led to major advances in drug discovery. The additional nitrogen in the piperazine ring improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

-

Medicinal Chemistry

- Piperazine-2-carbonitrile dihydrochloride is used in the synthesis of various drugs . The piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine and oxatomide), antifungals (itraconazole), antibiotics (ciprofloxacin), etc .

- The methods of application involve various chemical reactions to create potential drug molecules .

- The outcomes of these procedures have led to the creation of various drugs with diverse therapeutic effects .

-

Biological Systems

- Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial and antioxidant properties .

- The methods of application involve the use of these compounds in various biological assays to test their effects .

- The outcomes of these procedures have shown the potential of these compounds in treating various diseases .

-

Catalysis and Metal Organic Frameworks (MOFs)

- Piperazine ring-based compounds have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

- The methods of application involve the use of these compounds in various catalytic reactions and in the synthesis of MOFs .

- The outcomes of these procedures have shown the potential of these compounds in enhancing the efficiency of various reactions and in the creation of new materials .

-

Synthesis of Ligands and Metal Complexes

- Piperazine-2-carbonitrile dihydrochloride can be used in the synthesis of piperazine-based ligands and metal complexes .

- The methods of application involve various chemical reactions to create potential ligands and metal complexes .

- The outcomes of these procedures have shown the potential of these compounds in diverse applications .

-

Biopharma Production

Safety And Hazards

Piperazine-2-carbonitrile dihydrochloride is associated with certain hazards. Safety information includes pictograms GHS07 and precautionary statements P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

piperazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCWQZNBFCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614311 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine-2-carbonitrile dihydrochloride | |

CAS RN |

187589-35-1 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)